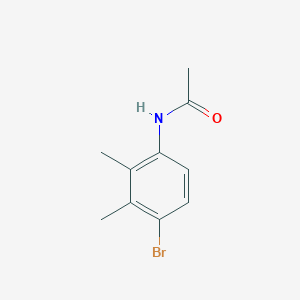

2-(3-Acetyl-1H-indol-1-YL)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Acetyl-1H-indol-1-YL)acetamide is a compound that falls within the broader class of indole-3-acetamides, which have been synthesized and studied for their potential pharmacological activities. These compounds are characterized by an indole core, a versatile scaffold that is present in many natural products and pharmaceuticals, and an acetamide group, which can influence the molecule's biological activity and solubility .

Synthesis Analysis

The synthesis of indole-3-acetamides involves the coupling of indole-3-acetic acid with various substituted anilines, using 1,1-carbonyldiimidazole as a coupling reagent . Another method for synthesizing unsymmetrical N-aryl-2,2-di(1H-indol-3-yl)acetamide derivatives includes regioselective Friedel-Crafts alkylation of N-aryl-2-hydroxy-2-(1H-indol-3-yl) acetamide derivatives with indoles, catalyzed by H2SO4 at room temperature . Additionally, the synthesis of related compounds such as 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide has been optimized using a straightforward route from unsubstituted indole .

Molecular Structure Analysis

The molecular structures of these synthesized indole-3-acetamides are elucidated using various spectroscopic techniques, including electron ionization-mass spectroscopy (EI-MS), 1H-NMR, 13C NMR, and high-resolution EI-MS (HREI-MS) . The crystal and molecular structure of related compounds, such as 2-[(1S,3S)-3-acetyl-2,2-dimethylcyclobutyl]-N-(p-tolyl)acetamide, has been determined by single-crystal X-ray diffraction analysis .

Chemical Reactions Analysis

Indole-3-acetamides can undergo various chemical reactions, including nucleophilic substitution reactions, as reported for N-2-(1-hydroxyindol-3-yl)ethylindole-3-acetamide derivatives . The reactivity properties of pharmacologically active compounds like 3-acetylindole and indole-3-acetamide have been investigated, providing insights into their chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole-3-acetamides are influenced by their molecular structure. The compounds exhibit a range of antihyperglycemic and antioxidant activities, with some showing good to moderate inhibition against α-amylase enzyme and good antioxidant potential in DPPH and ABTS assays . The antioxidant activity of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives has also been evaluated using ferric reducing antioxidant power (FRAP) and DPPH methods . Theoretical studies, including density functional theory (DFT) calculations, have been used to investigate the electronic and optical properties of these compounds, as well as their potential pharmacological applicability .

Aplicaciones Científicas De Investigación

Tubulin Inhibition and Antioxidant Properties

- Tubulin Inhibition : The compound 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide, related to 2-(3-Acetyl-1H-indol-1-YL)acetamide, has been identified as a potent tubulin inhibitor and is under preclinical development. This compound demonstrates potential in disrupting tubulin dynamics, a crucial process in cell division and cancer therapy (Knaack et al., 2001).

- Antioxidant Activity : A study synthesized N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives and evaluated their antioxidant properties. The results revealed significant antioxidant activity in various compounds, indicating potential in combating oxidative stress (Gopi & Dhanaraju, 2020).

Anti-inflammatory and Antiplasmodial Properties

- Anti-inflammatory Drug Development : An indole acetamide derivative showed promise as an anti-inflammatory agent through molecular docking analysis, which targeted cyclooxygenase domains. This suggests a potential application in the development of anti-inflammatory drugs (Al-Ostoot et al., 2020).

- Antiplasmodial Activity : N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, similar in structure to 2-(3-Acetyl-1H-indol-1-YL)acetamide, were synthesized and evaluated for their antiplasmodial properties against Plasmodium falciparum. Some compounds demonstrated low toxicity and potential biological activity against malaria (Mphahlele et al., 2017).

Synthesis and Chemical Properties

- Facile Synthesis Techniques : Efficient methods have been developed for the synthesis of derivatives of 2-(3-Acetyl-1H-indol-1-YL)acetamide, showcasing the compound's versatility and potential for diverse applications in pharmacology and materials science (Zhou et al., 2016).

- Cytotoxic Agents Development : Novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives have been synthesized and showed cytotoxic activity against breast cancer cell lines, indicating potential use in cancer treatment (Modi et al., 2011).

Propiedades

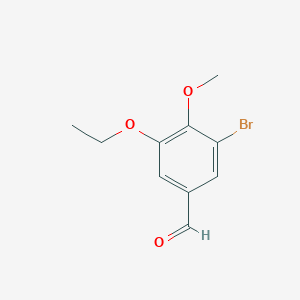

IUPAC Name |

2-(3-acetylindol-1-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8(15)10-6-14(7-12(13)16)11-5-3-2-4-9(10)11/h2-6H,7H2,1H3,(H2,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJVBEMJTHHQFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359201 |

Source

|

| Record name | BAS 07211360 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Acetyl-1H-indol-1-YL)acetamide | |

CAS RN |

799264-84-9 |

Source

|

| Record name | BAS 07211360 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1331800.png)

![2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde](/img/structure/B1331810.png)

![(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1331825.png)

![6-Bromo-4H-imidazo[4,5-b]pyridine](/img/structure/B1331835.png)

![6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B1331836.png)

![4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331842.png)